4-氧代氧杂环丁烷-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

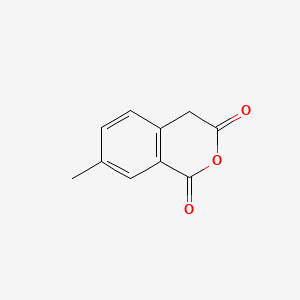

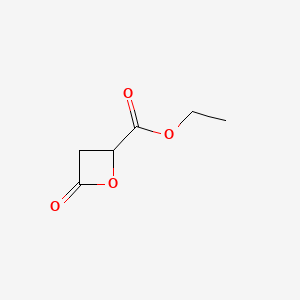

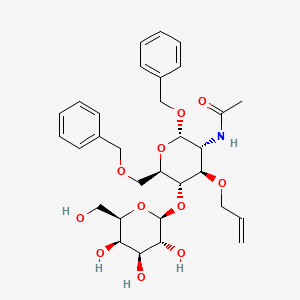

Ethyl 4-oxooxetane-2-carboxylate is a chemical compound with the molecular formula C6H8O4 . It is an ester derivative of 4-Oxo-2-oxetanecarboxylic Acid . The compound is used for research purposes .

Synthesis Analysis

The synthesis of oxetanes, including Ethyl 4-oxooxetane-2-carboxylate, often involves the Paternò-Büchi reaction . This is a photochemical reaction between a carbonyl compound and an alkene to give the corresponding oxetane . The intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN led to the formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4- exo ring closure .

Molecular Structure Analysis

The molecular structure of Ethyl 4-oxooxetane-2-carboxylate is characterized by a four-membered oxetane ring . The compound has a molecular weight of 144.13 .

Chemical Reactions Analysis

Oxetanes, including Ethyl 4-oxooxetane-2-carboxylate, are known to undergo various chemical reactions . For instance, the intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN led to the formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4- exo ring closure .

Physical And Chemical Properties Analysis

Ethyl 4-oxooxetane-2-carboxylate has a molecular weight of 144.13 and a molecular formula of C6H8O4 . The compound is used for research purposes . More detailed physical and chemical properties were not found in the search results.

科学研究应用

1. 催化合成

4-氧代氧杂环丁烷-2-甲酸乙酯用于催化合成工艺。例如,Zhu、Lan 和 Kwon (2003 年) 展示了它在膦催化的环化过程中合成四氢吡啶的高收率和区域选择性,表明其在有机合成和材料科学应用中的潜力 (Zhu 等人,2003 年)。

2. 药物合成中的酶促途径

4-氧代氧杂环丁烷-2-甲酸乙酯已被用作多沙唑嗪甲磺酸盐等药物生产中的中间体。Kasture 等人(2005 年)描述了它在脂肪酶催化反应中的动力学拆分,展示了它在药物合成中的作用 (Kasture 等人,2005 年)。

3. 氨基烷基恶唑衍生物的合成

在另一个应用中,Cox、Prager 和 Svensson (2003 年) 使用这种化合物合成了手性 2-氨基烷基恶唑-5-羧酸酯,说明了它在创建复杂有机分子方面的多功能性 (Cox 等人,2003 年)。

4. 抗癌剂开发

在癌症研究领域,Das 等人(2009 年)探索了使用 4-氧代氧杂环丁烷-2-甲酸乙酯衍生物来克服癌细胞中的耐药性。这突出了其在开发新的抗癌疗法中的潜力 (Das 等人,2009 年)。

5. 降血糖活性研究

Eistetter 和 Wolf (1982 年) 研究了 4-氧代氧杂环丁烷-2-甲酸乙酯衍生物的潜在降血糖活性,表明其在糖尿病研究中的重要性 (Eistetter 和 Wolf,1982 年)。

6. 抗菌和抗氧化剂应用

Raghavendra 等人(2016 年)合成了 4-氧代氧杂环丁烷-2-甲酸乙酯的衍生物并评估了它们的抗菌和抗氧化活性,从而证明了其在开发新的抗菌和抗氧化剂中的适用性 (Raghavendra 等人,2016 年)。

安全和危害

Ethyl 4-oxooxetane-2-carboxylate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

未来方向

The use of oxetanes, including Ethyl 4-oxooxetane-2-carboxylate, in the synthesis of various organic compounds is an active area of research . Oxetanes are considered important components in the scaffold of compounds with relevant biological properties . The incorporation of the oxetane ring is considered an important synthetic strategy in the field of drug discovery .

属性

IUPAC Name |

ethyl 4-oxooxetane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-9-6(8)4-3-5(7)10-4/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDARXXGXFUIFGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)